Acetovanillona

Descripción general

Descripción

Fue descrito por primera vez por Oswald Schmiedeberg, un farmacólogo alemán, en 1883 y posteriormente aislado de la raíz del cáñamo canadiense (Apocynum cannabinum) por Horace Finnemore en 1908 . Apocynin ha sido ampliamente estudiado por sus propiedades farmacológicas, particularmente sus capacidades antiinflamatorias .

Aplicaciones Científicas De Investigación

Apocynin tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Apocynin ejerce sus efectos principalmente inhibiendo la actividad de la NADPH oxidasa, una enzima que reduce el oxígeno a superóxido, una especie reactiva de oxígeno . Al prevenir la formación de superóxido, apocynin reduce el estrés oxidativo y la inflamación. Lo logra inhibiendo el ensamblaje del complejo NADPH oxidasa, particularmente la translocación de sus subunidades a la membrana plasmática .

Análisis Bioquímico

Biochemical Properties

Acetovanillone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating its conversion into other valuable compounds. For instance, in the bacterium Sphingobium sp. strain SYK-6, acetovanillone is phosphorylated by the enzyme AcvAB and subsequently dephosphorylated by AcvF. The resulting product is then carboxylated by AcvCDE, leading to the formation of vanilloyl acetic acid . These interactions highlight the importance of acetovanillone in microbial catabolic pathways, enabling the transformation of lignin-derived compounds into value-added chemicals.

Cellular Effects

Acetovanillone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, acetovanillone is metabolized through specific pathways that involve phosphorylation and carboxylation. These processes are essential for the growth and survival of bacteria that utilize acetovanillone as a carbon source . Additionally, acetovanillone’s impact on gene expression and cellular metabolism underscores its significance in microbial biocatalysis and lignin valorization.

Molecular Mechanism

The molecular mechanism of acetovanillone involves several key steps. Initially, acetovanillone is phosphorylated by specific kinases, such as HpeHI, which adds a phosphate group to the molecule. This phosphorylated intermediate is then carboxylated by biotin-dependent enzymes like HpeCBA, converting it into vanillate. The final step involves the dephosphorylation of the carboxylated product by enzymes such as HpeD . These molecular interactions demonstrate how acetovanillone is transformed into valuable intermediates through a series of enzymatic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetovanillone can change over time due to its stability and degradation. Studies have shown that acetovanillone remains relatively stable under controlled conditions, allowing for its sustained use in biochemical reactions. Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, affecting its efficacy in long-term experiments . Understanding these temporal effects is crucial for optimizing the use of acetovanillone in various applications.

Dosage Effects in Animal Models

The effects of acetovanillone vary with different dosages in animal models. At low doses, acetovanillone has been shown to have minimal toxic effects, making it suitable for use in biochemical studies. At higher doses, acetovanillone can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of determining the optimal concentration of acetovanillone for specific applications.

Metabolic Pathways

Acetovanillone is involved in several metabolic pathways, particularly in the degradation of lignin-derived compounds. In bacteria, acetovanillone is converted into vanillate through a series of enzymatic reactions, including phosphorylation, carboxylation, and dephosphorylation . These metabolic pathways are essential for the efficient utilization of acetovanillone as a carbon source, enabling the production of valuable intermediates for industrial applications.

Transport and Distribution

Within cells, acetovanillone is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of acetovanillone across cellular membranes, ensuring its availability for biochemical reactions. Additionally, binding proteins may interact with acetovanillone, influencing its localization and accumulation within cells . Understanding these transport and distribution mechanisms is crucial for optimizing the use of acetovanillone in various applications.

Subcellular Localization

Acetovanillone’s subcellular localization plays a significant role in its activity and function. Targeting signals and post-translational modifications can direct acetovanillone to specific compartments or organelles within the cell. For instance, acetovanillone may be localized to the cytoplasm or specific organelles involved in its metabolism

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Apocynin se puede sintetizar a través de varios métodos. Una ruta sintética común involucra la metilación de la 4-hidroxiacetofenona usando sulfato de dimetilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente orgánico como la acetona .

Métodos de producción industrial: La producción industrial de apocynin a menudo implica la extracción de fuentes vegetales como Picrorhiza kurroa, una planta pequeña que crece a gran altitud en el Himalaya occidental . El proceso de extracción incluye el secado y la molienda del material vegetal, seguido de la extracción con disolventes usando alcohol u otros disolventes adecuados.

Análisis De Reacciones Químicas

Tipos de reacciones: Apocynin sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Apocynin se puede oxidar usando reactivos como el peróxido de hidrógeno en presencia de peroxidasa.

Reducción: La reducción de apocynin se puede lograr usando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución que involucran apocynin a menudo usan agentes halogenantes como el bromo o el cloro.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de apocynin, como su derivado de nitrona, que ha mostrado un comportamiento farmacocinético mejorado .

Comparación Con Compuestos Similares

Apocynin se compara a menudo con otros compuestos fenólicos como el ácido protocatéquico, que se encuentra en el té verde . Si bien ambos compuestos exhiben propiedades antioxidantes, apocynin es más efectivo como captador de especies no radicales como el ácido hipocloroso . Además, la capacidad de apocynin para inhibir la NADPH oxidasa sin afectar otros aspectos del sistema inmunitario lo hace único .

Compuestos similares:

- Ácido protocatéquico

- Vainillina

- Catecol

La combinación única de propiedades antiinflamatorias y antioxidantes de apocynin, junto con su inhibición selectiva de la NADPH oxidasa, lo distingue de estos compuestos similares .

Propiedades

IUPAC Name |

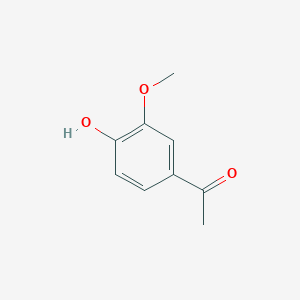

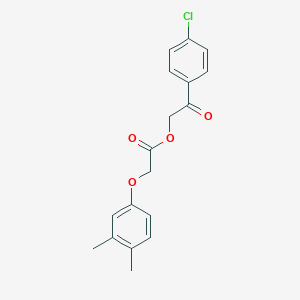

1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYRUELUNQRZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060097 | |

| Record name | Acetovanillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-02-2 | |

| Record name | Acetovanillone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetovanillone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apocynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetovanillone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetovanillone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetovanillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxy-3'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOCYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6J7B9UDTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acetovanillone exert its effects within cells?

A1: Acetovanillone is recognized as an inhibitor of NADPH (Nicotinamide adenine dinucleotide phosphate) oxidase activity, an enzyme complex responsible for generating reactive oxygen species (ROS) [, , ]. By inhibiting NADPH oxidase, acetovanillone effectively suppresses the production of superoxide, a type of ROS, and mitigates oxidative stress [, , ].

Q2: What are the downstream consequences of acetovanillone's interaction with NADPH oxidase?

A2: The inhibition of NADPH oxidase by acetovanillone leads to a decrease in ROS production. This reduction in oxidative stress has been linked to several beneficial effects, including:

- Reduced Inflammation: Acetovanillone has shown promising anti-inflammatory effects in various models of brain injury [, ] and acute lung injury [].

- Protection against Aneurysm Progression: Studies suggest that acetovanillone attenuates aneurysm formation by decreasing matrix metalloproteinase activation in a mouse model of Marfan syndrome [].

- Potential Anti-cancer Effects: Acetovanillone derivatives have demonstrated the ability to inhibit the migration of breast cancer cells [].

- Protection against Cyclophosphamide-Induced Cardiotoxicity: Studies have shown that acetovanillone can prevent heart damage caused by the chemotherapy drug cyclophosphamide [].

Q3: What is the molecular formula and weight of acetovanillone?

A3: Acetovanillone has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q4: What are the key spectroscopic features of acetovanillone?

A4: Spectroscopic analyses like FTIR, 1H NMR, and mass spectrometry are crucial for identifying and characterizing acetovanillone. Its FTIR spectrum resembles that of apocynin, particularly in the fingerprint region, while 1H NMR analysis confirms the loss of one hydrogen atom from each apocynin molecule during its formation []. Mass spectrometry, particularly negative ion atmospheric pressure chemical ionization (APCI) LCMS, further confirms the presence of acetovanillone [].

Q5: Can acetovanillone act as a catalyst in chemical reactions?

A5: While acetovanillone itself is not typically used as a catalyst, it can be a product of catalytic reactions involving lignin. For instance, the catalytic wet air oxidation (CWAO) of lignin can yield acetovanillone []. Additionally, acetovanillone can be further oxidized to vanillin using catalysts like LaFeO3 [].

Q6: What are the potential applications of acetovanillone derived from lignin?

A6: Acetovanillone, being a lignin-derived compound, holds potential as a platform chemical for various applications, including the production of vanillin, a flavoring agent, through catalytic oxidation [].

Q7: How is computational chemistry used to study acetovanillone?

A7: Molecular docking simulations have been employed to investigate the interactions between acetovanillone and specific targets, such as Keap1, a protein involved in regulating oxidative stress response []. These simulations provide insights into the binding affinities and potential mechanisms of action.

Q8: How do structural modifications of acetovanillone influence its activity?

A8: Studies exploring acetovanillone derivatives, particularly benzyl ethers, have shown that these modifications can impact biological activity []. While some derivatives displayed antileishmanial activity, a greater number exhibited antibacterial properties [].

Q9: How is acetovanillone typically quantified and analyzed?

A9: Various analytical techniques are employed to determine and quantify acetovanillone in different matrices. These include:

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify acetovanillone, particularly in complex mixtures like aged wine brandies [].

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying and quantifying acetovanillone and its metabolites in biological samples [].

- Gas Chromatography-Flame Ionization Detector (GC-FID): This method is utilized to analyze the chemical composition of essential oils, some of which contain acetovanillone [].

Q10: What is known about the environmental fate of acetovanillone?

A10: Acetovanillone can be found in industrial wastewater, such as that produced during cork processing []. Advanced oxidation processes, including UV/H2O2 and photo-Fenton systems, have been investigated for their effectiveness in degrading acetovanillone and reducing its environmental impact [].

Q11: What are some important research tools and resources for studying acetovanillone?

A11: Various tools and resources are available to facilitate acetovanillone research, including:

- Databases: Publicly available databases like PubChem and KNApSAcK provide valuable information on the structure, properties, and biological activities of acetovanillone [].

- Software: Molecular docking software, such as Autodock Vina, enables the simulation of acetovanillone interactions with target proteins [].

Q12: What are some key historical milestones in acetovanillone research?

A12: Research on acetovanillone spans several decades. Key milestones include:

- Early Isolation and Identification: Acetovanillone was identified in various plant sources, marking the beginning of its exploration [, , ].

- Elucidation of Its Role as an NADPH Oxidase Inhibitor: This discovery sparked significant interest in acetovanillone's therapeutic potential for conditions involving oxidative stress [, , ].

- Investigation of Acetovanillone's Metabolic Pathways: Understanding how acetovanillone is metabolized in biological systems is crucial for evaluating its safety and efficacy [].

Q13: How does research on acetovanillone bridge different scientific disciplines?

A13: Acetovanillone research exemplifies the interconnectedness of various scientific fields:

- Chemistry: Chemical synthesis, isolation, and characterization techniques are fundamental to studying acetovanillone [, , ].

- Biology: Understanding acetovanillone's interactions with biological systems, including its effects on enzymes, cells, and tissues, is crucial for exploring its therapeutic potential [, , ].

- Pharmacology: Investigating acetovanillone's absorption, distribution, metabolism, and excretion (ADME) profile provides valuable information for its potential use as a drug [].

- Environmental Science: Assessing the environmental fate and potential impact of acetovanillone is essential for its sustainable use [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)

![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)

![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)

![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)

![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)

![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370712.png)

![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)